4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid
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Overview
Description
4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H4INO4S and a molecular weight of 313.07 g/mol . This compound belongs to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of iodine and methoxycarbonyl groups in its structure makes it a unique and valuable compound in various fields of scientific research.
Preparation Methods
The synthesis of 4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reactions of appropriate starting materials, followed by iodination and esterification steps . Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, have also been employed to introduce the iodine atom into the isothiazole ring . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols or thioethers.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to form carbon-carbon bonds, expanding the compound’s utility in organic synthesis.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the isothiazole ring allows it to engage in various binding interactions with enzymes and receptors. These interactions can modulate biological activities, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
4-Iodo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid can be compared with other isothiazole derivatives, such as:
- 4-Bromo-5-(methoxycarbonyl)isothiazole-3-carboxylic acid
- 4-Chloro-5-(methoxycarbonyl)isothiazole-3-carboxylic acid
- 4-Fluoro-5-(methoxycarbonyl)isothiazole-3-carboxylic acid
These compounds share similar structural features but differ in the halogen atom present. The iodine atom in this compound imparts unique reactivity and binding properties, distinguishing it from its analogs .
Properties
IUPAC Name |
4-iodo-5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO4S/c1-12-6(11)4-2(7)3(5(9)10)8-13-4/h1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLBPQKFJTWDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2055779-20-7 |
Source
|
Record name | 4-iodo-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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